UV Absorption Profile: Red-Shifted λmax Compared to Non-Aromatic Cyanoacrylates
The extended conjugated system formed by the 4-(tert-butyl)phenyl group directly attached to the α,β-unsaturated cyanoacrylate core red-shifts the UV absorption maximum (λmax) of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate into the UVB/UVA boundary region, providing coverage distinct from simple alkyl cyanoacrylates which absorb only in the UVC range. While the exact λmax for this specific compound is predicted to be in the range of 300-320 nm based on structurally analogous cyanoacrylates [1], this is a significant bathochromic shift compared to the ~220-250 nm absorption of ethyl 2-cyanoacrylate [2]. This property is a direct consequence of the aryl substitution and is quantifiably absent in non-aromatic analogs.
| Evidence Dimension | UV Absorption Maximum (λmax) |
|---|---|
| Target Compound Data | ~300-320 nm (Predicted based on class) |
| Comparator Or Baseline | Ethyl 2-cyanoacrylate: ~220-250 nm |
| Quantified Difference | Red-shift of approximately 50-100 nm |
| Conditions | UV-Vis spectroscopy in solution |
Why This Matters
This red-shift is a critical selection criterion for formulating UVB/UVA photoprotective materials, as coverage of the 280-320 nm range is essential for sunscreen efficacy.
- [1] Bonda, C. A., & Pavlovic, A. B. (2010). Dimeric cyanoacrylate compounds as red-shifted UV absorbers. U.S. Patent No. US8158678B2. View Source
- [2] Handom Chemicals. (n.d.). Etocrilene (Ethyl 2-cyano-3,3-diphenylacrylate) Product Information. View Source
